Ethyl 4-(pyrimidin-5-yl)benzoate
Description
Ethyl 4-(pyrimidin-5-yl)benzoate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
ethyl 4-pyrimidin-5-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-3-10(4-6-11)12-7-14-9-15-8-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVURWFSACDGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513607 | |
| Record name | Ethyl 4-(pyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82525-18-6 | |
| Record name | Ethyl 4-(pyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyrimidin-5-yl)benzoate typically involves the reaction of 4-(pyrimidin-5-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyrimidin-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: 4-(Pyrimidin-5-yl)benzoic acid.
Reduction: 4-(Pyrimidin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Ethyl 4-(pyrimidin-5-yl)benzoate is synthesized through the esterification of 4-(pyrimidin-5-yl)benzoic acid with ethanol, typically using dehydrating agents like sulfuric acid or coupling reagents such as dicyclohexylcarbodiimide (DCC). The reaction is conducted under reflux conditions to ensure complete conversion to the ester.
Chemical Properties : The compound features a pyrimidine ring attached to a benzoate moiety, which influences its reactivity. It can undergo various chemical transformations, including:
- Oxidation to form 4-(pyrimidin-5-yl)benzoic acid.
- Reduction to yield 4-(pyrimidin-5-yl)benzyl alcohol.
- Electrophilic substitution , allowing modifications on the aromatic ring.
Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for the creation of derivatives that can be tailored for specific chemical reactions or biological activities. The compound's ability to participate in electrophilic substitutions makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals.
Biology
The compound is being studied for its biological activities , particularly its potential antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit specific enzymes by binding to their active sites, which could lead to therapeutic applications against various diseases. For instance, studies have explored its effects on pathways related to inflammation and infection control.
Medicine
In medicinal chemistry, this compound is being investigated as a pharmacophore for drug development. Its structural features make it suitable for targeting specific receptors or enzymes involved in disease processes. Ongoing research aims to evaluate its efficacy as a lead compound for developing new treatments for conditions such as infections caused by protozoan parasites like Trypanosoma brucei and Plasmodium falciparum .
Case Studies and Research Findings
Several studies highlight the potential of this compound in drug discovery:
- Antitrypanosomal Activity : A study identified analogs related to pyrimidine compounds that demonstrated significant activity against Trypanosoma brucei, suggesting that modifications of this compound could lead to effective treatments for human African trypanosomiasis .
- Anti-inflammatory Effects : Research has shown that derivatives of this compound exhibit anti-inflammatory properties by modulating pathways associated with cytokine production and immune response .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and metabolic stability, making them promising candidates for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of Ethyl 4-(pyrimidin-5-yl)benzoate in biological systems involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Ethyl 4-(pyrimidin-5-yl)benzoate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-(pyrimidin-2-yl)benzoate: Similar structure but different position of the pyrimidine ring, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
4-(Pyrimidin-5-yl)benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
Biological Activity
Ethyl 4-(pyrimidin-5-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring attached to a benzoate moiety. Its chemical structure allows for various interactions with biological targets, which can lead to diverse pharmacological effects. The compound's molecular formula is CHNO, indicating the presence of nitrogen atoms that may play a crucial role in its biological activity.
The mechanism of action for this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, leading to potential therapeutic effects such as:
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : It has been shown to exhibit inhibitory effects against various bacterial strains, potentially through disruption of cell membrane integrity or inhibition of bacterial enzyme activity.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrimidine derivatives to highlight differences in biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-(pyrimidin-2-yl)benzoate | Similar structure with different pyrimidine position | Different reactivity and biological effects |
| 4-(Pyrimidin-5-yl)benzoic acid | Carboxylic acid derivative | Varying solubility and reactivity |
| Mthis compound | Methyl ester instead of ethyl | Altered physical and chemical properties |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes .
- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in vitro, suggesting its potential use as an anti-inflammatory agent. The study highlighted that this compound inhibited the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS) .
- Cytotoxicity Studies : Further investigations revealed that this compound demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
